

physicochemical properties of 4-Chlorodiphenylmethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorodiphenylmethane

Cat. No.: B042959

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorodiphenylmethane

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chlorodiphenylmethane**, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

4-Chlorodiphenylmethane, an aromatic compound, is characterized by a diphenylmethane structure with a chlorine atom substituted on one of the phenyl rings at the para position.[1]

Identifier	Value
IUPAC Name	1-benzyl-4-chlorobenzene
Synonyms	p-Chlorobenzylbenzene, 1-(Benzyl)-4-chlorobenzene, 4-Benzylchlorobenzene
CAS Number	831-81-2 [1] [2]
Molecular Formula	C ₁₃ H ₁₁ Cl [1] [2] [3]
Molecular Weight	202.68 g/mol [1] [2] [3]
SMILES	C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl [1]
InChI	InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 [1]

Physicochemical Properties

The physical and chemical properties of **4-Chlorodiphenylmethane** are crucial for its handling, application in synthesis, and biological activity assessment. At room temperature, it exists as a colorless to pale yellow oil or liquid.[\[1\]](#)

Property	Value
Physical Form	Colorless to pale yellow oil/liquid [1]
Melting Point	7 °C [4]
Boiling Point	289.4°C (760 mmHg) [1]
	147-148°C (8 mmHg) [1] [4]
Density	1.11 - 1.121 g/cm ³ [1]
Refractive Index	1.5854 (589.3 nm, 20°C) [1]
Vapor Pressure	0.00383 mmHg at 25°C [1]
Flash Point	122°C [1]

Solubility Profile

4-Chlorodiphenylmethane exhibits limited solubility in water but is soluble in several organic solvents.[1][3]

Solvent	Solubility
Water	Insoluble[3][5]
Acetone	Soluble[3]
Dichloromethane	Slightly Soluble[1][4]
Chloroform	Slightly Soluble[1][4]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1][4]
Methanol	Slightly Soluble[1][4]

Spectral Data

Spectroscopic data is essential for the structural confirmation of **4-Chlorodiphenylmethane**.

Technique	Data Highlights
¹ H NMR	Available spectral data can be found in various chemical databases.[6]
¹³ C NMR	Spectral information is available for structural analysis.[3]
Mass Spectrometry (GC-MS)	The mass spectrum shows a top peak at m/z 167 and other significant peaks at m/z 202 and 165.[3]
Infrared (IR) Spectroscopy	Vapor phase IR spectral data is available.[3]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like **4-Chlorodiphenylmethane**. These are generalized standard

procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **4-Chlorodiphenylmethane** is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).
- Heating: The bath is heated slowly and steadily, at a rate of about 2°C per minute, especially near the expected melting point.
- Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquefies (T2) are recorded. The melting point range is reported as T1-T2.[7] For an initial determination, a rapid heating rate can be used to find an approximate melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro-Boiling Point Method

- Sample Preparation: A small volume (a few mL) of **4-Chlorodiphenylmethane** is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.
- Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[9][11] The thermometer bulb should be positioned so that it is level with the opening of the inverted capillary tube.

- Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor displaces the air.[11]
- Observation: Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

Density Determination

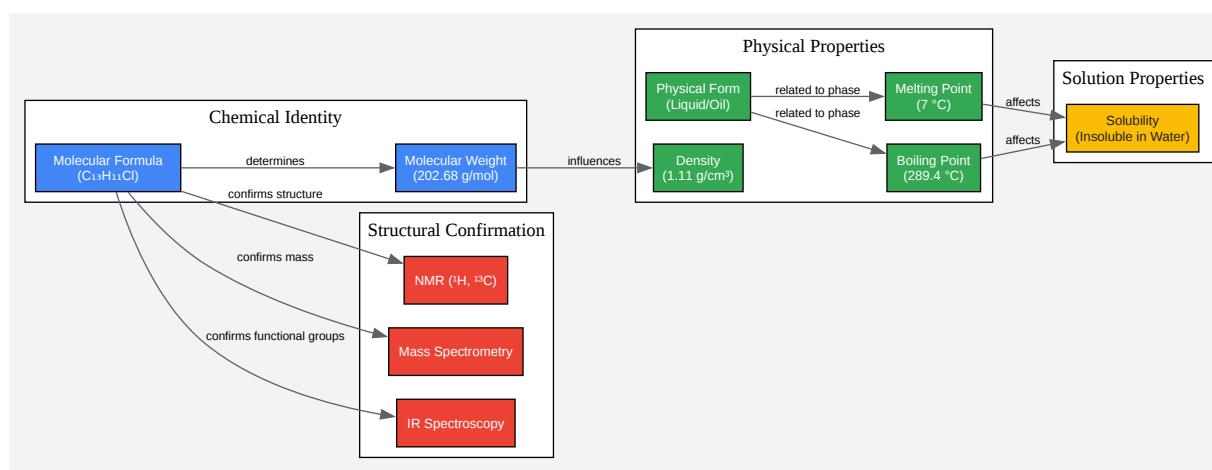
Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

- Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.
- Mass of Pycnometer with Sample: The pycnometer is filled with **4-Chlorodiphenylmethane**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.
- Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again to determine the mass of the water.
- Calculation: The density of **4-Chlorodiphenylmethane** is calculated using the following formula: $\text{Density} = (\text{Mass of sample}) / (\text{Volume of sample})$ Where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.


Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of **4-Chlorodiphenylmethane** is added to a known volume of the solvent in a flask.

- **Equilibration:** The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[12]
- **Sample Analysis:** After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** A known volume of the saturated solution is carefully removed, and the concentration of the dissolved **4-Chlorodiphenylmethane** is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Visualization

The following diagram illustrates the logical relationship between the fundamental physicochemical properties of **4-Chlorodiphenylmethane**.

[Click to download full resolution via product page](#)

Caption: Relationship between physicochemical properties of **4-Chlorodiphenylmethane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Chlorodiphenylmethane (831-81-2) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorodiphenylmethane | 831-81-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 4-Chlorodiphenylmethane(831-81-2) 1H NMR [m.chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. scribd.com [scribd.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [physicochemical properties of 4-Chlorodiphenylmethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042959#physicochemical-properties-of-4-chlorodiphenylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com